2-[(4-bromobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide -

2-[(4-bromobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

Catalog Number: EVT-4337745
CAS Number:
Molecular Formula: C14H18BrNO2S
Molecular Weight: 344.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Methoxy or 4,8-Dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide

  • Compound Description: This compound series serves as a starting point for synthesizing various heterocyclic compounds with potential anti-inflammatory and analgesic properties []. These properties arise from their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways.
  • Compound Description: This compound is synthesized from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series and represents an intermediate in the development of more complex heterocyclic structures [].

N-(Thiazolo[3,2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide

  • Compound Description: This compound is another derivative synthesized from the initial (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series, further exploring the potential of structurally related compounds [].

N-(2-Thioxopyrimidine)-methylbenzodifuran-2-carbimidoylchloride

  • Compound Description: This compound represents another intermediate in the synthesis of complex heterocyclic structures from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series [].

N-(2-(Methylthio)pyrimidine)-3-methylbenzodifuran-2-carbimidoylchloride

  • Compound Description: This compound is another intermediate derived from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series, highlighting the iterative nature of drug design and the exploration of structural variations [].

N-(2,6-Di(piperazine or morpholine)pyrimidine)-1-(3-methylbenzodifuran)-1-(piperazine or morpholine)methanamine

  • Compound Description: This compound series demonstrates potent COX-2 inhibitory activity and analgesic and anti-inflammatory properties []. This highlights the successful incorporation of piperazine and morpholine moieties into the heterocyclic scaffold.

8-(Methylbenzodifuran)-thiazolopyrimido[1,6-a][1,3,5]triazine-3,5-dione

  • Compound Description: This compound, derived from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series, further showcases the diversity achievable in synthesizing complex heterocyclic systems [].

8-(3-Methylbenzodifuran)-thiazolopyrimido[6,1-d][1,3,5]oxadiazepine-trione

  • Compound Description: This compound, also synthesized from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series, continues the exploration of structural variations within this family of compounds [].

2,10-Di(sub-benzylidene)-8-(3-methylbenzodifuran)-thiazolopyrimido[6,1-d][1,3,5]oxadiazepine-3,5,11-trione

  • Compound Description: This compound series exhibits the most potent COX-2 inhibitory activity among the synthesized compounds, showing significant analgesic and anti-inflammatory activities comparable to the standard drug diclofenac [].

N-[2-{(4-Propionyloxyphenyl)thio}ethyl]propionamide (DIPCAP)

  • Compound Description: DIPCAP is a tyrosine-dependent cytotoxic agent currently under investigation as a topical treatment for melanoma []. Its mechanism of action involves interfering with tyrosine metabolism, leading to selective toxicity in melanoma cells.

1-(N-(2-(Diethylamino)ethyl)-N-(4-(4-trifluoromethylphenyl)benzyl)-aminocarbonylmethyl)-2-(4-fluorobenzyl)thio-5,6-trimethylenepyrimidin-4-one

  • Compound Description: This compound is part of a pharmaceutical composition designed for treating and preventing skin ulcers []. While its specific mechanism of action is not detailed, its inclusion in this context suggests potential wound healing and anti-inflammatory properties.

N-(2-Diethylaminoethyl)-2-[2-(2-(2,3-difluorophenyl)ethyl)-4-oxo-4,5,6,7-tetrahydrociclopentapirimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)acetamide

  • Compound Description: Similar to the previous compound, this molecule is investigated for its potential in treating and preventing skin ulcers []. Its complex structure and inclusion in this therapeutic area suggest potential interactions with biological pathways involved in wound healing and inflammation.

N-(1-(2-Methoxyethyl)piperidin-4-yl)-2-[2-(2,3-difluorobenzylthio)-4-oxo-4H-quinolin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide

  • Compound Description: This compound, designed for skin ulcer treatment and prevention, shares structural similarities with the previous two compounds, particularly the presence of a substituted aromatic ring and multiple heterocyclic systems [].
  • Compound Description: The final compound in this series, investigated for its therapeutic potential in managing skin ulcers, reinforces the significance of exploring diverse chemical structures within a specific medicinal chemistry program [].

Properties

Product Name

2-[(4-bromobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Molecular Formula

C14H18BrNO2S

Molecular Weight

344.27 g/mol

InChI

InChI=1S/C14H18BrNO2S/c15-12-5-3-11(4-6-12)9-19-10-14(17)16-8-13-2-1-7-18-13/h3-6,13H,1-2,7-10H2,(H,16,17)

InChI Key

OOBIAQMTMLORKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSCC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.